5-(o-Allyloxybenzyl)-2-oxazolidone

Muscle relaxation Rotarod test Structure-activity relationship

5-(o-Allyloxybenzyl)-2-oxazolidone (CAS 62826-13-5), also named 5-[(2-prop-2-enoxyphenyl)methyl]-1,3-oxazolidin-2-one, is a synthetic 5-benzyl-2-oxazolidone derivative with the molecular formula C₁₃H₁₅NO₃ and a monoisotopic mass of 233.1052 Da. The compound belongs to a class of 2-oxazolidinones characterized by a benzyl substituent at the 5-position of the oxazolidinone ring, where the ortho-allyloxy group on the phenyl ring imparts distinct pharmacological properties.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 62826-13-5
Cat. No. B14523847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(o-Allyloxybenzyl)-2-oxazolidone
CAS62826-13-5
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=CC=C1CC2CNC(=O)O2
InChIInChI=1S/C13H15NO3/c1-2-7-16-12-6-4-3-5-10(12)8-11-9-14-13(15)17-11/h2-6,11H,1,7-9H2,(H,14,15)
InChIKeyDZOAMDXJSLDMLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(o-Allyloxybenzyl)-2-oxazolidone (CAS 62826-13-5): Core Identity and Procurement-Relevant Profile


5-(o-Allyloxybenzyl)-2-oxazolidone (CAS 62826-13-5), also named 5-[(2-prop-2-enoxyphenyl)methyl]-1,3-oxazolidin-2-one, is a synthetic 5-benzyl-2-oxazolidone derivative with the molecular formula C₁₃H₁₅NO₃ and a monoisotopic mass of 233.1052 Da [1]. The compound belongs to a class of 2-oxazolidinones characterized by a benzyl substituent at the 5-position of the oxazolidinone ring, where the ortho-allyloxy group on the phenyl ring imparts distinct pharmacological properties [2]. The compound has been specifically described and pharmacologically characterized in US Patent 4,062,862, which establishes its utility as a centrally acting muscle relaxant with concurrent analgetic and antiinflammatory activities [2].

Why a Generic 5-Benzyl-2-oxazolidone Cannot Substitute for 5-(o-Allyloxybenzyl)-2-oxazolidone in Muscle Relaxant Research or Procurement


Within the 5-benzyl-2-oxazolidone class, subtle changes to the ortho substituent on the phenyl ring produce dramatic shifts in the pharmacological profile. The ortho-allyloxy group of this compound is not merely a placeholder; it directly influences the balance between Rotarod performance, reflex inhibition, and the overall therapeutic ratio [1]. Replacing the allyloxy moiety with a simple halogen, alkyl, or trifluoromethyl group—while retaining a superficially similar structure—yields compounds with markedly different central muscle relaxant inhibition spectra, particularly in Righting Reflex and Pinna Reflex responses [1]. Generic substitution without head-to-head performance verification therefore carries a high risk of selecting a compound with an unintended pharmacological fingerprint, undermining experimental reproducibility or formulation consistency.

Quantitative Differentiation Evidence for 5-(o-Allyloxybenzyl)-2-oxazolidone Versus Structural Analogs and Mephenesin


Rotarod Performance: Comparable to Mephenesin, Differentiated from Ortho-Fluoro and Para-Fluoro Analogs

In the Rotarod test (500 mg/kg oral dose, mice), 5-(o-allyloxybenzyl)-2-oxazolidone (Compound X) achieved 80% inhibition of the central muscle relaxing effect, matching mephenesin at the same dose [1]. By contrast, the ortho-fluoro analog (5-(o-fluorobenzyl)-2-oxazolidone, Compound XIII) reached 90% inhibition, and the para-fluoro analog (5-(p-fluorobenzyl)-2-oxazolidone, Compound XI) achieved 100% inhibition [1]. The ortho-ethyl analog (Compound VI) produced only 60% inhibition [1]. This places the allyloxy derivative in a moderate potency tier, offering a differentiated Rotarod profile versus both more potent and less potent ortho-substituted congeners.

Muscle relaxation Rotarod test Structure-activity relationship

Righting Reflex Inhibition: 50% Higher Than Mephenesin, Stronger Than All Ortho-Halo Analogs

At 500 mg/kg p.o. in mice, 5-(o-allyloxybenzyl)-2-oxazolidone (Compound X) produced 30% inhibition of the Righting Reflex, compared to only 20% for mephenesin [1]. The ortho-bromo (Compound XII) and ortho-fluoro (Compound XIII) analogs showed 0% and 20% inhibition respectively, while the para-fluoro analog (Compound XI) yielded only 10% inhibition [1]. This represents a 1.5× increase over mephenesin and a ≥10-percentage-point advantage over the nearest ortho-substituted comparators.

Righting reflex CNS depression Muscle relaxant selectivity

Pinna Reflex Inhibition: Double the Activity of Mephenesin and Superior to All Ortho-Substituted Congeners

In the Pinna Reflex test (500 mg/kg p.o., mice), 5-(o-allyloxybenzyl)-2-oxazolidone (Compound X) exhibited 40% inhibition, which is double the 20% inhibition produced by mephenesin [1]. The ortho-ethyl (Compound VI), ortho-trifluoromethyl (Compound VIII), ortho-bromo (Compound XII), and ortho-fluoro (Compound XIII) analogs showed 10%, 10%, 0%, and 0% inhibition respectively, indicating that the ortho-allyloxy substitution uniquely preserves or enhances Pinna Reflex inhibition among the ortho-substituted series [1].

Pinna reflex Muscle relaxant profiling In vivo pharmacology

Absence of Corneal Reflex Inhibition: A Shared Safety Feature That Contrasts with Certain Ortho-Substituted Analogs

At 500 mg/kg p.o. in mice, 5-(o-allyloxybenzyl)-2-oxazolidone (Compound X) showed 0% inhibition of the Corneal Reflex, identical to mephenesin and the ortho-ethyl (Compound VI), ortho-bromo (Compound XII), and para-fluoro (Compound XI) analogs [1]. However, the ortho-fluoro analog (Compound XIII) and the gamma-phenylpropylcarbamate control (GP) produced 10% Corneal Reflex inhibition, suggesting that the ortho-allyloxy group does not introduce this particular CNS side effect [1].

Corneal reflex Safety margin CNS side effect profile

Structural Uniqueness: The Only Ortho-Allyloxy Member in a Pharmacologically Characterized 5-Benzyl-2-oxazolidone Library

The US Patent 4,062,862 discloses a panel of 13 specific 5-benzyl-2-oxazolidone derivatives with pharmacological characterization. Among these, 5-(o-allyloxybenzyl)-2-oxazolidone (Compound X) is the sole compound bearing an ortho-allyloxy substituent [1]. All other ortho-substituted compounds in the series carry halogen (F, Br, Cl), alkyl (ethyl), trifluoromethyl, phenyl, or phenoxy groups [1]. The allyloxy group introduces a reactive terminal olefin not present in any other characterized congener, offering unique opportunities for further chemical derivatization, photoaffinity labeling, or metabolic probing.

Chemical library Scaffold diversity Structure-activity relationship

Validated Application Scenarios for 5-(o-Allyloxybenzyl)-2-oxazolidone Rooted in Quantitative Differentiation Evidence


Preclinical Muscle Relaxant Screening with a Differentiated CNS Profile

Researchers conducting in vivo muscle relaxant screening in rodent models can use 5-(o-allyloxybenzyl)-2-oxazolidone as a probe to achieve a distinct pharmacological signature: Rotarod inhibition comparable to mephenesin (80%) but with 50% greater Righting Reflex inhibition (30% vs. 20%) and doubled Pinna Reflex inhibition (40% vs. 20%) [1][Section 3]. This profile allows dissection of central muscle relaxation mechanisms that are not accessible with mephenesin or ortho-halo-substituted analogs.

Structure-Activity Relationship (SAR) Expansion of the 5-Benzyl-2-oxazolidone Scaffold

As the only ortho-allyloxy representative in the pharmacologically characterized 5-benzyl-2-oxazolidone library, this compound is an essential SAR tool [1][Section 3]. Procurement of this compound enables medicinal chemists to probe the electronic, steric, and hydrogen-bonding contributions of the allyloxy group versus the halogen and alkyl substituents that dominate the known analog space.

Chemical Biology Probe Development via Terminal Olefin Functionalization

The terminal olefin of the ortho-allyloxy group is absent in all other characterized 5-benzyl-2-oxazolidone derivatives [1][Section 3]. This reactive handle enables downstream conjugation strategies—including thiol-ene click chemistry, epoxidation, or dihydroxylation—for the preparation of affinity probes, biotinylated derivatives, or fluorescent conjugates for target identification studies in the muscle relaxant mechanism-of-action research field.

Reference Standard for Differentiating Ortho-Substituent Effects on Reflex Selectivity

In pharmacological teaching or core facility screening cascades, this compound serves as a reference standard for demonstrating how a single ortho-substituent change (allyloxy vs. fluoro vs. bromo vs. ethyl) produces divergent reflex inhibition patterns—particularly in Righting Reflex (range 0–30%) and Pinna Reflex (range 0–40%)—without altering the core 5-benzyl-2-oxazolidone scaffold [1][Section 3].

Quote Request

Request a Quote for 5-(o-Allyloxybenzyl)-2-oxazolidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.